molecular formula C19H15ClN4O4S B2746140 5-(4-chlorobenzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 578734-55-1

5-(4-chlorobenzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2746140
CAS No.: 578734-55-1
M. Wt: 430.86
InChI Key: XIZSVSZFYKKWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 5-(4-chlorobenzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps. The starting materials typically include 4-chlorobenzenesulfonyl chloride and other reagents that facilitate the formation of the triazatricyclo structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(4-chlorobenzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the triazatricyclo structure can provide specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing molecules and triazatricyclo derivatives. Compared to these, 5-(4-chlorobenzenesulfonyl)-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Similar compounds include:

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S/c20-12-4-6-13(7-5-12)29(27,28)15-11-14-18(24(9-10-25)17(15)21)22-16-3-1-2-8-23(16)19(14)26/h1-8,11,21,25H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZSVSZFYKKWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CCO)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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